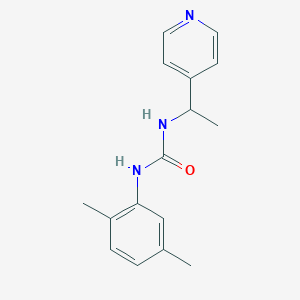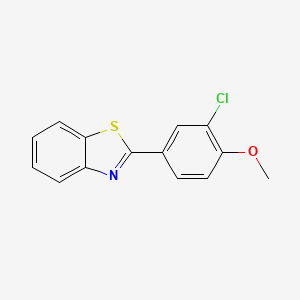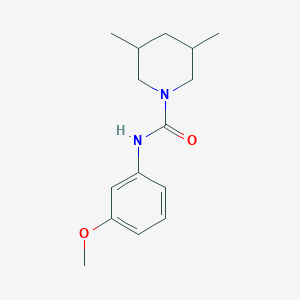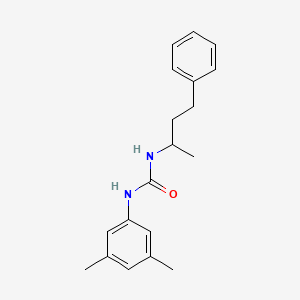
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea, also known as DPU-4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea inhibits the activity of several enzymes and signaling pathways by binding to their active sites or allosteric sites. It has been found to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea has been shown to have several biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea has been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple targets. However, the limitations of using 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea in animal models and humans. Additionally, further research is needed to determine the potential therapeutic applications of 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea in various diseases and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea involves the reaction of 2,5-dimethylaniline with 4-bromobenzyl chloride to form 1-(2,5-dimethylphenyl)-3-(4-bromobenzyl)urea. This intermediate is then reacted with sodium pyridine-4-ylide to yield the final product, 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea. The synthesis method has been optimized to achieve high yields and purity of 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea.
Applications De Recherche Scientifique
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to inhibit the activity of several enzymes and signaling pathways that are involved in the progression of these diseases. 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-4-5-12(2)15(10-11)19-16(20)18-13(3)14-6-8-17-9-7-14/h4-10,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMXSXZXUZEZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)








![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7460972.png)

